molecular formula C17H19N5O3S B12176709 N-(3,4-dimethoxybenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

N-(3,4-dimethoxybenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Cat. No.: B12176709
M. Wt: 373.4 g/mol
InChI Key: WBWLHFJYOUFXMB-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through various methods such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Tetrazole Group: The tetrazole moiety can be introduced via cycloaddition reactions involving azides and nitriles.

    Attachment of the Dimethoxybenzyl Group: This step may involve nucleophilic substitution reactions where the benzyl group is introduced to the thiophene core.

    Formation of the Carboxamide Group: The carboxamide functionality can be introduced through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group may yield the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, thiophene derivatives are often explored for their potential as bioactive molecules. This compound may exhibit interesting pharmacological properties, such as anti-inflammatory or antimicrobial activity.

Medicine

In medicinal chemistry, compounds with similar structures have been investigated for their potential as therapeutic agents. This compound may be studied for its potential to interact with specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, thiophene derivatives are used in the production of advanced materials, such as organic semiconductors and conductive polymers. This compound may find applications in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide would depend on its specific biological activity. Generally, compounds like this may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction may involve binding to the active site of an enzyme or modulating the activity of a receptor, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler analog with a similar core structure but lacking the benzyl and tetrazole groups.

    3,4-Dimethoxybenzylamine: A compound with a similar benzyl group but different core structure.

    Tetrazole derivatives: Compounds with the tetrazole moiety but different substituents.

Uniqueness

N-(3,4-dimethoxybenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is unique due to the combination of its structural features. The presence of the dimethoxybenzyl group, tetrazole ring, and thiophene core in a single molecule may confer unique chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C17H19N5O3S/c1-10-11(2)26-17(22-9-19-20-21-22)15(10)16(23)18-8-12-5-6-13(24-3)14(7-12)25-4/h5-7,9H,8H2,1-4H3,(H,18,23)

InChI Key

WBWLHFJYOUFXMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCC2=CC(=C(C=C2)OC)OC)N3C=NN=N3)C

Origin of Product

United States

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